molecular formula C18H21N3O6S B13995679 2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide CAS No. 50384-99-1

2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide

Cat. No.: B13995679
CAS No.: 50384-99-1
M. Wt: 407.4 g/mol
InChI Key: GAYPYHNATGYKBI-UHFFFAOYSA-N
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Description

2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide is a complex organic compound with a unique structure that includes a methoxypropylamino group, a nitrophenylsulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Methoxypropylamino Group: This step involves the reaction of a suitable amine with a methoxypropyl halide under basic conditions.

    Introduction of the Nitrophenylsulfonyl Group: This step involves the sulfonylation of a nitrophenyl compound using a sulfonyl chloride in the presence of a base.

    Formation of the Acetamide Group: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives.

Scientific Research Applications

2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, while the methoxypropylamino group may enhance its binding affinity. The acetamide group may contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monoSodium salt: This compound has a similar nitrophenyl group but differs in its overall structure and functional groups.

    4-Nitrophenyl 3-bromo-2,2-diethoxypropionate: This compound contains a nitrophenyl group but has different substituents and functional groups.

Uniqueness

2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

50384-99-1

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide

InChI

InChI=1S/C18H21N3O6S/c1-27-12-2-11-19-13-18(22)20-14-3-7-16(8-4-14)28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,19H,2,11-13H2,1H3,(H,20,22)

InChI Key

GAYPYHNATGYKBI-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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